16-Methyloctadecan-1-ol
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Overview
Description
16-methyloctadecan-1-ol is a long-chain primary fatty alcohol that is octadecan-1-ol (stearyl alcohol) substituted by a methyl group at position 16. It derives from an octadecan-1-ol.
Scientific Research Applications
Neuroprotective Properties
16-Methyloctadecan-1-ol has been explored for its potential neuroprotective effects. A study by Jang et al. (2014) investigated a similar compound, 1-methoxyoctadecan-1-ol, isolated from Uncaria sinensis. This compound demonstrated significant neuroprotective effects in primary cortical neurons and a photothrombotic ischemic model. It was found to reduce neuronal death and apoptotic death in a dose-dependent manner. The compound's mechanism involves attenuating activation of GluN2B-NMDAR and a decrease in calpain-mediated STEP cleavage, leading to the subsequent attenuation of p38 MAPK activation. This research suggests potential therapeutic applications for brain disorders such as ischemic stroke (Jang et al., 2014).
Chemical Analysis and Synthesis
Another aspect of this compound research involves its chemical analysis and synthesis. Meskó et al. (1990) conducted configurational analysis of various isomers related to this compound. They synthesized 16-methyl analogues and characterized them using NMR spectroscopy, contributing to the understanding of its stereochemistry and structural properties (Meskó et al., 1990).
Enzymatic Synthesis and Biological Activity
Research has also delved into the enzymatic synthesis of fatty acids related to this compound. Zalkin et al. (1963) explored the enzymatic synthesis of cyclopropane fatty acids catalyzed by bacterial extracts, providing insights into the biological activities and synthesis mechanisms of compounds structurally similar to this compound (Zalkin et al., 1963).
Molecular and Structural Studies
Studies like those by Dionne et al. (1994) have provided detailed nuclear magnetic resonance (NMR) assignments and stereochemical analyses of compounds structurally related to this compound. Such research aids in understanding the molecular structure and stereochemistry of these complex molecules, which is crucial for their potential application in various fields (Dionne et al., 1994).
Properties
Molecular Formula |
C19H40O |
---|---|
Molecular Weight |
284.5 g/mol |
IUPAC Name |
16-methyloctadecan-1-ol |
InChI |
InChI=1S/C19H40O/c1-3-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h19-20H,3-18H2,1-2H3 |
InChI Key |
OZIRXBOVLMZHDU-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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